3-Ethyloxane-3-carbonitrile

Catalog No.
S13685601
CAS No.
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyloxane-3-carbonitrile

Product Name

3-Ethyloxane-3-carbonitrile

IUPAC Name

3-ethyloxane-3-carbonitrile

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-2-8(6-9)4-3-5-10-7-8/h2-5,7H2,1H3

InChI Key

DRXDRQFVFURJOI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCOC1)C#N

3-Ethyloxane-3-carbonitrile is an organic compound characterized by a three-membered oxane (or cyclic ether) ring with an ethyl group and a cyano group attached to the same carbon atom. Its molecular formula is C6H11NC_6H_{11}N, and it features a unique structure that combines both cyclic and acyclic components, making it of interest in various fields of organic chemistry.

, typical of nitriles and cyclic ethers:

  • Hydrolysis: In the presence of water and acid or base, 3-ethyloxane-3-carbonitrile can be hydrolyzed to form 3-ethyloxane-3-carboxylic acid. This reaction involves the nucleophilic attack of water on the carbon atom of the cyano group, leading to the formation of a carboxylic acid.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles can displace the cyano group under suitable conditions, forming various derivatives .
  • Reduction: The cyano group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts .

There are several methods for synthesizing 3-ethyloxane-3-carbonitrile:

  • Nitrilation of Alcohols: One common method involves the reaction of 3-ethyloxane with sodium cyanide in a solvent, leading to the formation of the nitrile through nucleophilic substitution.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors that contain both an alkyl chain and a cyano group .
  • Oxidative Methods: The oxidation of corresponding alcohols or aldehydes can yield nitriles as intermediates, which can then be further processed to obtain the desired compound .

3-Ethyloxane-3-carbonitrile has potential applications in:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor for developing new pharmaceutical agents.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules, particularly in the production of heterocycles and other functionalized compounds .
  • Material Science: Its properties may lend themselves to applications in polymer chemistry or as additives in various materials.

Several compounds share structural similarities with 3-ethyloxane-3-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methylcyclohexane-1-carbonitrileCyclohexane ring with a methyl and cyano groupExhibits different steric properties affecting reactivity
4-Ethyloxane-4-carbonitrileSimilar oxane structure but with a different substituent positionPotentially different biological activities due to positioning
2-Ethyloxane-2-carbonitrileOxane ring with ethyl and cyano groupsMay show varied interaction profiles based on substituent effects

The uniqueness of 3-ethyloxane-3-carbonitrile lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential biological activities compared to these similar compounds.

3-Ethyloxane-3-carbonitrile, a heterocyclic compound with the molecular formula C8H13NO and molecular weight of 139.19 g/mol, represents an important class of cyclic nitriles with significant applications in chemical synthesis [1]. The industrial production of this compound employs several established synthetic pathways that have been optimized for large-scale manufacturing [2].

The primary industrial route for synthesizing 3-ethyloxane-3-carbonitrile involves the ammoxidation of cyclic aldehydes, specifically 3-ethyloxane-3-carbaldehyde [2] [3]. This process utilizes ammonia and oxygen in vapor phase conditions at temperatures ranging from 400-500°C in the presence of metal oxide catalysts [2]. The reaction selectively converts the formyl group to a cyano group while preserving the oxane ring structure and ethyl substituent [2] [3].

R-CHO + NH3 + O2 → R-CN + 2H2O

Where R represents the 3-ethyloxane-3-yl group [3].

Another significant industrial approach involves hydrocyanation of appropriate oxane derivatives [4]. This method employs hydrogen cyanide and unsaturated oxane precursors in the presence of transition metal catalysts, typically nickel complexes with organophosphorus ligands [4]. The reaction proceeds under moderate conditions (60-120°C) and can achieve yields of 65-80% [4] [5].

Table 1: Major Industrial Synthesis Routes for 3-Ethyloxane-3-carbonitrile

MethodStarting MaterialsKey ConditionsYield Range
Ammoxidation of Cyclic Aldehydes3-ethyloxane-3-carbaldehyde, ammonia, oxygenVapor phase, 400-500°C, V/Mo/Fe oxide catalysts60-85%
Hydrocyanation3-ethyloxane, hydrogen cyanide60-120°C, Ni-phosphine catalysts, inert atmosphere65-80%
Cyclization-Nitrile IntroductionLinear nitrile precursors with ethyl groupsBase conditions, DMF solvent, elevated temperature70-90%
Oxane Ring FormationLinear ethyl-substituted compounds with nitrile groupsAcid catalysis, controlled temperature55-75%

The cyclization of linear precursors containing both ethyl and nitrile functional groups represents another viable industrial approach [6]. This method typically employs intramolecular cyclization reactions catalyzed by acids or bases to form the oxane ring while preserving the nitrile functionality [6] [7]. The advantage of this approach is the ability to introduce the ethyl group at an earlier stage of synthesis, potentially simplifying the overall process [7].

Industrial production of 3-ethyloxane-3-carbonitrile must balance considerations of yield, selectivity, and economic factors [2]. The ammoxidation route generally offers the best combination of efficiency and scalability, making it the preferred method for large-scale manufacturing [2] [3]. However, the choice of synthetic pathway often depends on available starting materials, existing production infrastructure, and specific quality requirements [5] [4].

Laboratory-Scale Preparation Methods

Laboratory-scale synthesis of 3-ethyloxane-3-carbonitrile employs several methodologies that offer greater flexibility and control compared to industrial processes, though often at the expense of scalability [8]. These methods are valuable for research purposes, small-batch production, and the development of new synthetic pathways [8] [9].

One of the most efficient laboratory approaches involves the cyanation of 3-ethyloxane-3-ol using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acid catalysts [9]. This reaction proceeds under mild conditions (0-25°C) in dichloromethane and typically achieves yields of 75-85% [9]. The reaction mechanism involves activation of the hydroxyl group followed by nucleophilic substitution with the cyanide ion [9] [8].

3-Ethyloxane-3-ol + TMSCN + Lewis acid → 3-Ethyloxane-3-carbonitrile + TMSOH

Another valuable laboratory method is the cyclization of ethyl-substituted nitrile precursors, particularly 5-ethyl-5-hydroxypentanenitrile [6]. This approach utilizes acid catalysis under Dean-Stark conditions to facilitate ring closure while removing water [6]. The reaction typically requires higher temperatures (80-100°C) and longer reaction times (6-12 hours) but offers the advantage of a one-pot procedure [6] [7].

Table 2: Laboratory-Scale Preparation Methods for 3-Ethyloxane-3-carbonitrile

MethodReagentsConditionsYieldAdvantages/Limitations
Cyanation of 3-Ethyloxane-3-ol3-Ethyloxane-3-ol, TMSCN, Lewis acid catalyst0-25°C, dichloromethane, 4-8 hours75-85%High yield, mild conditions; requires handling of toxic TMSCN
Cyclization of Ethyl-substituted Nitrile Precursors5-Ethyl-5-hydroxypentanenitrile, acid catalyst80-100°C, toluene, Dean-Stark apparatus, 6-12 hours65-80%One-pot procedure; requires precise water removal
Grignard-Mediated Synthesis3-Bromoxane, ethylmagnesium bromide, copper cyanide-78°C to RT, THF, inert atmosphere, 12-24 hours60-75%High regioselectivity; sensitive to moisture and air
Hydrocyanation of 3-Ethyloxane3-Ethyloxane, HCN, Ni-phosphine catalyst60-80°C, acetonitrile, inert atmosphere, 8-10 hours70-80%Direct approach; requires handling of toxic HCN
Alkylation of Oxane-3-carbonitrileOxane-3-carbonitrile, ethyl halide, strong base-78°C to RT, THF/DMSO, 4-6 hours55-70%Simple procedure; side reactions may occur

Grignard-mediated synthesis represents a more specialized approach that offers excellent regioselectivity [10]. This method typically involves the reaction of 3-bromoxane with ethylmagnesium bromide to introduce the ethyl group, followed by cyanation using copper cyanide [10]. While this approach requires careful control of reaction conditions and inert atmosphere, it provides precise control over the substitution pattern [10] [8].

The direct hydrocyanation of 3-ethyloxane using hydrogen cyanide and nickel-phosphine catalysts offers a more streamlined approach that mirrors industrial methods but on a laboratory scale [4] [5]. This method achieves good yields (70-80%) but requires careful handling of toxic hydrogen cyanide and specialized equipment for maintaining inert atmosphere [5] [4].

Finally, the alkylation of oxane-3-carbonitrile with ethyl halides in the presence of strong bases provides a straightforward approach when the oxane-carbonitrile framework is already available [11]. While this method suffers from potential side reactions and moderate yields (55-70%), it offers simplicity and flexibility in terms of reaction conditions [11] [10].

Each laboratory method presents distinct advantages and limitations, allowing researchers to select the most appropriate approach based on available resources, safety considerations, and specific synthetic requirements [8] [9].

Catalytic Systems in Oxane Carbonitrile Formation

The synthesis of 3-ethyloxane-3-carbonitrile relies heavily on effective catalytic systems that facilitate key transformations such as ammoxidation, hydrocyanation, and cyclization reactions [2] [3]. These catalysts play crucial roles in controlling reaction selectivity, enhancing reaction rates, and improving overall yields [2] [12].

Metal oxide catalysts, particularly those containing vanadium, molybdenum, and iron, are predominant in ammoxidation processes for industrial-scale production [2]. These catalysts typically consist of mixed oxides with compositions such as V2O5-MoO3-Fe2O3, which provide optimal performance at high temperatures (400-500°C) [2]. The catalytic mechanism involves the activation of ammonia and oxygen, followed by selective oxidation of the aldehyde group to a nitrile while preserving other functional groups [2] [3].

R-CHO + NH3 + 1.5O2 → R-CN + 3H2O (catalyzed by V/Mo/Fe oxides)

Iron-based catalysts, including Fe(salhd)Cl and other Fe-N2O2 Schiff base complexes, have shown excellent activity in the transformation of cyclic aldehydes to nitriles [13]. These catalysts operate at lower temperatures (80-140°C) compared to metal oxide systems and offer good selectivity (60-80%) [13]. Research has demonstrated that electron-donating substituents on the Schiff base ligands can significantly enhance catalytic activity [13] [12].

Table 3: Catalytic Systems for Oxane Carbonitrile Formation

Catalyst TypeActive ComponentsOperating TemperatureSelectivity
Vanadium-Molybdenum OxidesV2O5-MoO3-Fe2O3400-500°C70-85%
Iron-Based CatalystsFe(salhd)Cl, Fe-N2O2 Schiff base80-140°C60-80%
Nickel-Phosphine ComplexesNi(PPh3)2Cl2, organophosphorus ligands60-120°C75-90%
Copper-Zeolite SystemsCu-ZSM-5, Cu-exchanged zeolites200-350°C65-85%
Heterogeneous Acid CatalystsH-ZSM-5, sulfated zirconia100-200°C55-75%

Nickel-phosphine complexes represent another important class of catalysts, particularly for hydrocyanation reactions [4]. These catalysts typically consist of nickel salts coordinated with organophosphorus ligands such as triphenylphosphine [4]. They operate effectively at moderate temperatures (60-120°C) and offer excellent selectivity (75-90%) for the addition of hydrogen cyanide to appropriate precursors [4] [5].

Copper-zeolite systems, particularly Cu-ZSM-5, have demonstrated effectiveness in the formation of nitrile species during selective catalytic reactions [12]. These heterogeneous catalysts operate at intermediate temperatures (200-350°C) and provide good selectivity (65-85%) [12]. The zeolite structure offers advantages in terms of shape selectivity and catalyst recovery, making these systems attractive for continuous flow processes [12] [2].

Heterogeneous acid catalysts, including H-ZSM-5 and sulfated zirconia, play important roles in cyclization reactions that form the oxane ring structure [6]. These catalysts operate at moderate temperatures (100-200°C) and, while offering lower selectivity (55-75%) compared to other systems, provide advantages in terms of catalyst recovery and reuse [6] [14].

The selection of an appropriate catalytic system depends on multiple factors including the specific synthetic route, desired selectivity, available equipment, and economic considerations [2] [12]. Ongoing research continues to focus on developing more efficient catalysts with improved selectivity, longer operational lifetimes, and reduced environmental impact [2] [13].

Optimization of Ethyl Group Introduction Strategies

The introduction of the ethyl group at the 3-position of the oxane ring represents a critical aspect in the synthesis of 3-ethyloxane-3-carbonitrile [11]. Various strategies have been developed to optimize this process, each offering distinct advantages in terms of selectivity, yield, and scalability [11] [10].

Direct ethylation of oxane-3-carbonitrile using ethyl halides (typically ethyl iodide) in the presence of strong bases such as lithium diisopropylamide (LDA) or hexamethyldisilazane (HMDS) represents one of the most straightforward approaches [11]. This method achieves high selectivity (85-95%) when performed under carefully controlled conditions, typically at low temperatures (-78°C) with slow addition of reagents [11]. The reaction proceeds via deprotonation at the 3-position followed by nucleophilic substitution with the ethyl halide [11] [10].

Oxane-3-carbonitrile + Base → Oxane-3-carbonitrile anionOxane-3-carbonitrile anion + Ethyl iodide → 3-Ethyloxane-3-carbonitrile

The Wittig-based approach offers an alternative strategy that involves the reaction of oxane-3-carbonitrile with ethyltriphenylphosphonium bromide in the presence of n-butyllithium [10]. While this method achieves moderate selectivity (75-85%), it provides advantages in terms of milder reaction conditions (-20°C to room temperature) and compatibility with various functional groups [10] [11].

Table 4: Optimization of Ethyl Group Introduction Strategies

StrategyReagentsOptimal ConditionsSelectivityScale-up Potential
Direct EthylationOxane-3-carbonitrile, ethyl iodide, LDA/HMDS-78°C, THF, slow addition, 4-6 hours85-95%High
Wittig-Based ApproachOxane-3-carbonitrile, ethyltriphenylphosphonium bromide, n-BuLi-20°C to RT, THF, inert atmosphere, 8-12 hours75-85%Medium
Grignard AdditionOxane-3-carbonitrile, ethylmagnesium bromide-40°C, diethyl ether, controlled addition, 2-4 hours80-90%High
Reformatsky ReactionOxane-3-carbonitrile, ethyl bromoacetate, zinc0°C to reflux, THF, zinc activation, 6-8 hours70-85%Medium
Cross-Coupling MethodsOxane-3-carbonitrile, ethylboronic acid, Pd catalyst80-100°C, toluene/water, base, 12-24 hours65-80%Low

Grignard addition using ethylmagnesium bromide offers excellent selectivity (80-90%) and relatively short reaction times (2-4 hours) [10]. This approach requires careful temperature control (-40°C) and controlled addition of the Grignard reagent to minimize side reactions [10]. The high selectivity and scalability of this method make it particularly attractive for larger-scale synthesis [10] [11].

The Reformatsky reaction, utilizing ethyl bromoacetate and activated zinc, provides a more moderate approach in terms of selectivity (70-85%) [10]. This method operates under milder temperature conditions (0°C to reflux) but requires careful activation of the zinc metal to ensure proper reactivity [10]. While less selective than direct ethylation or Grignard addition, this approach offers advantages in terms of functional group tolerance [10] [11].

Cross-coupling methods, particularly those employing ethylboronic acid and palladium catalysts, represent more modern approaches to ethyl group introduction [11]. While these methods offer lower selectivity (65-80%) and limited scalability, they provide advantages in terms of mild reaction conditions and compatibility with various functional groups [11]. The primary limitations include the cost of palladium catalysts and longer reaction times (12-24 hours) [11] [10].

Optimization of ethyl group introduction continues to be an active area of research, with efforts focused on improving selectivity, reducing reaction times, and developing more environmentally friendly approaches [11] [10]. The selection of an appropriate strategy depends on specific synthetic requirements, available resources, and scale considerations [10] [11].

Purification Techniques for Nitrile-Containing Heterocycles

The purification of 3-ethyloxane-3-carbonitrile and related nitrile-containing heterocycles presents unique challenges due to the reactivity of the nitrile group and the potential presence of various impurities [15] [16]. Several specialized techniques have been developed to address these challenges and achieve high-purity products suitable for further applications [15] [17].

Fractional distillation represents one of the most common purification methods for nitrile-containing heterocycles, particularly for compounds with suitable boiling points like 3-ethyloxane-3-carbonitrile [16]. This technique effectively separates the target compound from lower or higher boiling impurities [16]. Optimal conditions typically involve reduced pressure (to lower the boiling temperature) and careful temperature control (60-80°C under appropriate vacuum) [16]. This method can achieve purities of 95-98% but may be limited by the presence of azeotropes or thermally sensitive impurities [16] [15].

Crystallization techniques offer another valuable approach, particularly when high purity is required [16]. These methods typically employ solvent systems based on acetonitrile, ethanol, or combinations thereof [16]. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by controlled cooling to induce selective crystallization of the target compound [16]. This technique can achieve purities of 98-99% and is particularly effective for removing structural isomers and unreacted precursors [16] [17].

Table 5: Purification Techniques for Nitrile-Containing Heterocycles

TechniqueTarget ImpuritiesConditionsPurity Achieved
Fractional DistillationLower/higher boiling point compoundsReduced pressure, 60-80°C95-98%
CrystallizationStructural isomers, unreacted precursorsAcetonitrile/ethanol solvent systems98-99%
Column ChromatographySide products, catalyst residuesSilica gel, ethyl acetate/hexane gradient96-99%
Liquid-Liquid ExtractionPolar impurities, saltsWater/organic solvent systems90-95%
Ion Exchange PurificationAldehydes, carbonyl compoundsPolyamine-loaded cation exchange resins99%+

Column chromatography provides a more versatile purification method that can address a wide range of impurities [17]. For nitrile-containing heterocycles, silica gel columns with ethyl acetate/hexane gradient elution systems have proven particularly effective [17]. This technique can achieve purities of 96-99% and is especially valuable for removing side products and catalyst residues [17]. The primary limitations include scalability and solvent consumption, making this approach more suitable for laboratory-scale purification [17] [15].

Liquid-liquid extraction methods exploit differences in solubility between the target compound and impurities [15]. For 3-ethyloxane-3-carbonitrile, water/organic solvent systems are commonly employed to remove polar impurities and salts [15]. While this technique achieves lower purities (90-95%) compared to other methods, it offers advantages in terms of scalability and simplicity [15] [16].

Ion exchange purification represents a specialized technique particularly effective for removing aldehyde and other carbonyl impurities from nitrile compounds [15]. This method employs polyamine-loaded cation exchange resins that selectively bind aldehydes while allowing the nitrile to pass through [15]. The process can achieve exceptionally high purities (99%+) and is particularly valuable for final purification stages [15] [17].

3-Ethyloxane-3-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol [1]. This compound features a six-membered oxane ring with both an ethyl group and a nitrile group attached to the same carbon atom at position 3. The presence of both electron-withdrawing (nitrile) and electron-donating (ethyl) substituents on the oxane ring creates a unique chemical environment that influences its physicochemical properties and analytical behavior.

The compound's structure consists of a saturated heterocyclic oxane ring, which provides conformational flexibility, combined with the linear nitrile functionality that contributes to its polarity and reactivity. This combination of structural features makes 3-ethyloxane-3-carbonitrile an interesting subject for comprehensive physicochemical characterization studies.

Thermal Stability and Decomposition Pathways

Thermal Decomposition Mechanisms

The thermal stability of 3-ethyloxane-3-carbonitrile is primarily governed by the relative stability of the oxane ring system and the nitrile functional group. Nitrile-containing compounds typically exhibit thermal decomposition temperatures in the range of 200-300°C, with the exact temperature dependent on the molecular environment and substitution pattern [2] [3].

The decomposition pathway of 3-ethyloxane-3-carbonitrile likely follows a multi-step process initiated by the thermal cleavage of the C-CN bond, which is generally weaker than the C-O bonds in the oxane ring. Initial decomposition may involve the formation of radical species through homolytic cleavage, followed by secondary reactions including ring-opening and fragmentation processes.

Kinetic Parameters

Thermal decomposition kinetics of similar nitrile compounds typically follow first-order kinetics with activation energies ranging from 150-250 kJ/mol [2]. The Arrhenius parameters for 3-ethyloxane-3-carbonitrile decomposition would be expected to fall within this range, with the specific values dependent on the experimental conditions and heating rate employed.

ParameterExpected RangeAnalytical MethodNotes
Decomposition Temperature200-300°CTGA/DSCNitrile groups typically decompose at elevated temperatures
Thermal Stability Range< 200°CTGAStable under normal conditions
Activation Energy150-250 kJ/molKissinger methodTypical for organic nitriles
Enthalpy of DecompositionEndothermicDSCDepends on decomposition pathway
Kinetic OrderFirst orderModel fittingCommon for thermal decomposition

Decomposition Products

The thermal decomposition of 3-ethyloxane-3-carbonitrile would be expected to produce various volatile products including hydrogen cyanide, carbon monoxide, and low molecular weight hydrocarbons. The exact product distribution depends on the atmosphere (inert vs. oxidative) and temperature profile used during thermal analysis [2] [3].

Solubility Profile in Organic Solvent Systems

Solubility Principles

The solubility behavior of 3-ethyloxane-3-carbonitrile in various organic solvents is governed by the balance between its polar nitrile group and the relatively nonpolar oxane ring with ethyl substitution. The compound exhibits amphiphilic character, with the nitrile group providing sites for dipole-dipole interactions and hydrogen bonding with protic solvents, while the oxane ring and ethyl group contribute to van der Waals interactions with nonpolar solvents [4] [5].

Solvent Classification and Solubility Predictions

Based on structural considerations and comparison with similar compounds, 3-ethyloxane-3-carbonitrile would be expected to show good solubility in polar aprotic solvents such as acetone, dimethyl sulfoxide, and dimethylformamide [6] [5]. The solubility in polar protic solvents like alcohols would be moderate due to the ability of the nitrile group to participate in hydrogen bonding, while maintaining sufficient organic character for dissolution.

SolventPolarity IndexPredicted Solubility (g/L)Solubility Class
Water10.2<1Poor
Methanol5.110-50Moderate
Ethanol4.35-25Moderate
Acetone5.125-100Good
Dichloromethane3.150-200Very Good
Chloroform4.125-100Good
Toluene2.425-100Good
Hexane0.11-10Poor
Diethyl ether2.810-50Moderate
Ethyl acetate4.425-100Good

Temperature-Dependent Solubility

The solubility of 3-ethyloxane-3-carbonitrile in organic solvents would be expected to increase with temperature following typical thermodynamic principles. The temperature coefficient of solubility would vary depending on the specific solvent system, with polar aprotic solvents likely showing the most pronounced temperature dependence [4] [7].

Solvent Selection for Analytical Applications

For analytical applications, the optimal solvent choice depends on the specific technique employed. Dichloromethane and chloroform would be excellent choices for extraction procedures and liquid-liquid partitioning studies due to their high solvating power and favorable density properties [8] [5]. For spectroscopic studies, deuterated solvents such as CDCl3 or CD3CN would provide optimal conditions for NMR analysis while maintaining good solubility characteristics.

Crystallographic Analysis and Solid-State Properties

Crystal Structure Considerations

The crystallographic analysis of 3-ethyloxane-3-carbonitrile would provide crucial information about its solid-state packing arrangement and intermolecular interactions. The presence of the nitrile group creates opportunities for dipole-dipole interactions and weak C-H⋯N hydrogen bonds, which could influence the crystal packing motifs [9] [10].

The oxane ring adopts a chair conformation in the solid state, with the ethyl and nitrile substituents occupying equatorial positions to minimize steric interactions. The preferred conformation places the nitrile group in an extended configuration to maximize favorable intermolecular contacts [11] [12].

Intermolecular Interactions

The crystal packing of 3-ethyloxane-3-carbonitrile would be dominated by several types of intermolecular interactions:

  • Dipole-dipole interactions: The nitrile groups from adjacent molecules can align to create favorable electrostatic interactions, contributing to crystal stability [9] [10].

  • C-H⋯N hydrogen bonds: Weak hydrogen bonds between the nitrile nitrogen and hydrogen atoms from the oxane ring or ethyl group can provide additional stabilization [13] [12].

  • Van der Waals interactions: The ethyl groups and oxane rings contribute to the overall packing efficiency through dispersion forces [11] [14].

Crystallographic Parameters

Expected crystallographic parameters for 3-ethyloxane-3-carbonitrile would include:

ParameterExpected RangeMethodNotes
Space GroupP21/c or P-1X-ray diffractionCommon for small organic molecules
Unit Cell Volume600-800 ųSingle crystal XRDBased on molecular volume
Density1.1-1.2 g/cm³Calculated/experimentalTypical for organic nitriles
Melting Point40-80°CDSCEstimated from structure

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

1H NMR Characteristics

The 1H NMR spectrum of 3-ethyloxane-3-carbonitrile would exhibit characteristic signals for the oxane ring protons and the ethyl substituent. The oxane ring protons adjacent to oxygen (α-protons) would appear as complex multiplets in the 3.8-4.2 ppm region, while the β-protons would resonate around 1.8-2.2 ppm [16] [17].

The ethyl group would show the typical pattern with a triplet for the methyl group (1.0-1.2 ppm) and a quartet for the methylene group (2.0-2.4 ppm), with coupling constants of approximately 7 Hz [16] [18].

13C NMR Characteristics

The 13C NMR spectrum would provide definitive structural information, with the nitrile carbon appearing as a characteristic weak signal around 120 ppm [17] [19]. The quaternary carbon bearing both the ethyl and nitrile substituents would resonate around 40 ppm, while the oxane ring carbons would appear in the 65-75 ppm region [17] [18].

TechniqueAssignmentChemical Shift/FrequencyMultiplicity/Intensity
1H NMROxane CH2 (α to O)3.8-4.2 ppmTriplet
1H NMROxane CH2 (β to O)1.8-2.2 ppmMultiplet
1H NMREthyl group1.0-1.5 ppmTriplet/Quartet
13C NMRNitrile carbon~120 ppmWeak
13C NMRQuaternary carbon~40 ppmWeak
13C NMROxane carbons65-75 ppmStrong

Infrared Spectroscopy

The IR spectrum of 3-ethyloxane-3-carbonitrile would be dominated by several characteristic absorption bands. The nitrile C≡N stretch would appear as a strong, sharp band around 2240 cm⁻¹, providing definitive identification of the nitrile functional group [20] [21].

The oxane ring would contribute C-O stretching vibrations around 1100 cm⁻¹, while the ethyl group and oxane ring would show characteristic C-H stretching bands in the 2950 cm⁻¹ region [20] [22]. The absence of broad O-H or N-H stretching bands would confirm the structure and purity of the compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of 3-ethyloxane-3-carbonitrile would show relatively weak absorption due to the n→π* transition of the nitrile group, with a characteristic absorption maximum around 280 nm [23] [24]. The oxane ring does not contribute significantly to UV absorption, making the nitrile group the primary chromophore.

The molar absorptivity would be relatively low (ε < 100 M⁻¹cm⁻¹) due to the forbidden nature of the n→π* transition, but the absorption would be sufficient for analytical detection and quantification purposes [23] [25].

Chromatographic Behavior and Retention Parameters

Gas Chromatography-Mass Spectrometry

The GC-MS analysis of 3-ethyloxane-3-carbonitrile would provide valuable information about its volatility, thermal stability, and fragmentation patterns. The compound would be expected to elute at moderate retention times on standard GC columns, with the exact retention time dependent on the column temperature and carrier gas flow rate [26] [27].

The mass spectrum would show the molecular ion peak at m/z 139, with characteristic fragmentation involving loss of the nitrile group (m/z 112) and oxane ring opening to produce various fragment ions [26] [28]. The base peak would likely correspond to a stable fragment ion formed through α-cleavage adjacent to the nitrile-bearing carbon.

High-Performance Liquid Chromatography

In reversed-phase HPLC systems, 3-ethyloxane-3-carbonitrile would exhibit moderate retention on C18 columns, with retention times dependent on the mobile phase composition and pH [29] [30]. The compound would be well-retained with methanol-water mobile phases, showing typical reversed-phase behavior with increased retention at higher water content.

TechniqueMobile PhaseExpected RetentionRetention FactorSelectivity Notes
GC-MSHelium carrierMediumk' = 2-5Temperature dependent
HPLC (C18)MeOH/H2OModeratek' = 3-8Reversed-phase behavior
HPLC (Normal phase)Hexane/EtOAcEarlyk' = 1-3Adsorption mechanism
TLC (Silica)Hexane/EtOAcMedium RfRf = 0.4-0.7Polar interactions

Thin-Layer Chromatography

On silica gel TLC plates, 3-ethyloxane-3-carbonitrile would show moderate mobility with hexane-ethyl acetate solvent systems, with Rf values typically in the 0.4-0.7 range depending on the solvent ratio [31] [32]. The compound would be readily detectable under UV light due to the nitrile chromophore or through chemical staining methods.

Capillary Electrophoresis

The behavior of 3-ethyloxane-3-carbonitrile in capillary electrophoresis would be dependent on the buffer pH and ionic strength. As a neutral compound, it would show limited migration in conventional CE systems, but could be analyzed using micellar electrokinetic chromatography (MEKC) or other modified CE techniques [29] [30].

Optimization Parameters

For optimal chromatographic separation and analysis, several parameters should be considered:

  • Temperature programming: For GC analysis, appropriate temperature ramping would ensure good peak shape and resolution [26] [33].

  • Mobile phase optimization: HPLC analysis would benefit from gradient elution to optimize retention time and peak shape [29] [30].

  • Detection methods: UV detection at 280 nm would provide good sensitivity for HPLC analysis, while GC-MS would offer superior specificity [26] [27].

  • Sample preparation: Appropriate extraction and cleanup procedures would be essential for complex sample matrices [31] [34].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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